7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is likely that the compound has multiple effects at the cellular level, given its complex structure .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WYE-176249 involves several steps, starting with the preparation of the core structure, 2H-chromen-2-one. The key steps include:
Formation of the Chromen-2-one Core: This is typically achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the chromen-2-one core with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under acidic conditions.
Hydroxylation: The final step involves the hydroxylation of the chromen-2-one core to yield the desired product, WYE-176249.
Industrial Production Methods
Industrial production of WYE-176249 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
WYE-176249 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings in WYE-176249 can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
WYE-176249 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s role as a VEGF inhibitor makes it valuable in studying angiogenesis and related biological processes.
Medicine: WYE-176249 is investigated for its potential in cancer therapy due to its ability to inhibit VEGF, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Bevacizumab: A monoclonal antibody that also inhibits VEGF.
Sunitinib: A small molecule that inhibits multiple receptor tyrosine kinases, including VEGF receptors.
Sorafenib: Another small molecule that targets multiple kinases, including VEGF receptors.
Uniqueness of WYE-176249
WYE-176249 is unique due to its specific chemical structure, which allows it to selectively inhibit VEGF with potentially fewer side effects compared to other inhibitors. Its unique thiazole and chromen-2-one moieties contribute to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c1-23-14-6-3-11(4-7-14)16-10-25-18(20-16)15-8-12-2-5-13(21)9-17(12)24-19(15)22/h2-10,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMMPUXYPPUPRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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